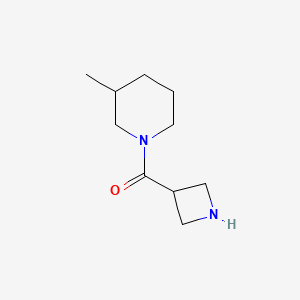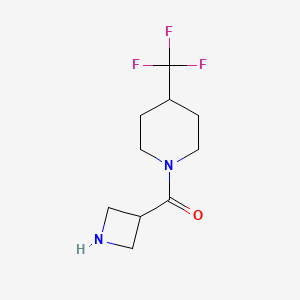![molecular formula C9H17NO3 B1467218 2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1248214-51-8](/img/structure/B1467218.png)
2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
説明
“2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound that is part of the pyrrolidine class . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is a versatile substance used extensively in scientific research due to its unique properties.
Synthesis Analysis
This compound can be synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The fact that the reaction conditions were mild made it preferred in many applications .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .科学的研究の応用
Synthesis and Structural Analysis
The compound 2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one and its derivatives are primarily used in the synthesis and structural analysis of complex organic molecules. For instance, researchers have synthesized compounds like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol and studied their molecular and crystal structures through techniques such as single-crystal X-ray diffraction. These compounds have applications in understanding molecular interactions and designing materials with specific properties (Percino, Chapela, Romero, Rodríguez-Barbarín, & Meléndez-Bustamante, 2006).
Quantum Chemical Investigations
Derivatives of pyrrolidinones, closely related to this compound, have been the subject of Density Functional Theory (DFT) and quantum-chemical calculations. These studies aim to understand the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and molecular densities. Such research provides insight into the reactivity and stability of these compounds, which is crucial for their application in various fields, including materials science and pharmaceuticals (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Electrooptic Film Fabrication
Compounds structurally similar to this compound have been used in the fabrication of electrooptic films. These films are essential components in devices that require the modulation of light in response to an electric field. The compounds are synthesized and characterized to determine their suitability for creating thin films with desirable microstructures and optical/electrooptic responses (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).
Antioxidant Activity
Recent studies have focused on the synthesis of 3-pyrroline-2-ones, which share a common structural motif with this compound. These compounds have been investigated for their antioxidant properties, which are essential in combating oxidative stress in biological systems. The compounds were tested using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, and their radical scavenging activities were compared with conventional antioxidants, suggesting their potential therapeutic applications (Nguyen, Dai, Mechler, Hoa, & Vo, 2022).
将来の方向性
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future direction could be the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
2-ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-7-9(12)10-4-3-8(5-10)6-11/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLTYNGTGLZGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



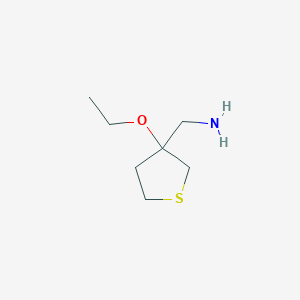
![[3-(2-Methoxyethyl)-3-piperidinyl]methanol](/img/structure/B1467136.png)
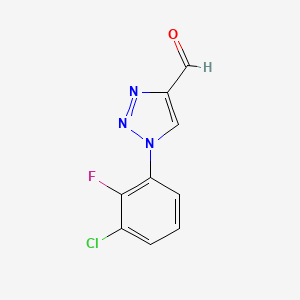

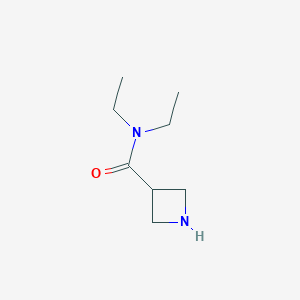
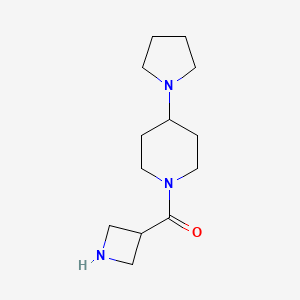
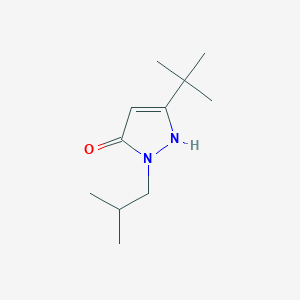
![[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467149.png)
![1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467151.png)

![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)
